2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
- 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Compared to these compounds, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is unique due to the presence of the sulfanyl and difluorophenyl groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H15F2N5OS |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-12-5-6-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
HEHUUZXQTTVXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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